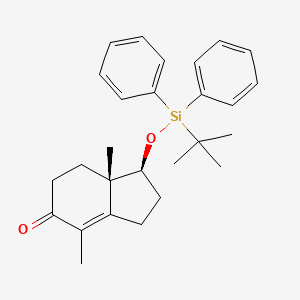
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,7aS)-1-(tert-butyldiphénylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-one est un composé organique complexe ayant des applications significatives en chimie synthétique. Ce composé est caractérisé par sa structure unique, qui comprend un groupe silyloxy, un noyau tétrahydroindénone et plusieurs groupes méthyle. Sa stéréochimie est définie par la configuration (1S,7aS), qui joue un rôle crucial dans sa réactivité et ses applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1S,7aS)-1-(tert-butyldiphénylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-one implique généralement plusieurs étapes :
-
Formation du noyau tétrahydroindénone : La première étape implique la construction du noyau tétrahydroindénone par une réaction de Diels-Alder entre un diène et un diénophile appropriés. Cette réaction est généralement réalisée sous des conditions thermiques ou en utilisant un catalyseur acide de Lewis pour améliorer la vitesse de réaction et la sélectivité.
-
Introduction du groupe silyloxy : Le groupe silyloxy est introduit par une réaction de silylation. Cette étape implique la réaction du groupe hydroxyle sur le noyau tétrahydroindénone avec du chlorure de tert-butyldiphénylsilyle en présence d'une base telle que l'imidazole ou la pyridine. La réaction est généralement effectuée à température ambiante sous une atmosphère inerte pour éviter l'interférence de l'humidité.
-
Méthylation stéréosélective : La dernière étape implique l'introduction stéréosélective des groupes méthyle. Cela peut être réalisé par diverses méthodes, y compris l'utilisation d'auxiliaires chiraux ou de catalyseurs pour assurer la configuration (1S,7aS) souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'adaptation du procédé. De plus, des techniques de purification telles que la chromatographie et la recristallisation sont utilisées pour garantir la pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(1S,7aS)-1-(tert-butyldiphénylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-one subit diverses réactions chimiques, notamment :
-
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le trioxyde de chrome ou le permanganate de potassium pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
-
Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour réduire les groupes carbonyles en alcools.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome dans l'acide acétique, permanganate de potassium dans l'eau.
Réduction : Hydrure de lithium et d'aluminium dans l'éther, borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les alcoolates ou les amines en présence d'une base.
Principaux produits
Oxydation : Formation de cétones, d'acides carboxyliques ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation d'éthers silyliques ou d'amines.
Applications de recherche scientifique
(1S,7aS)-1-(tert-butyldiphénylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-one a plusieurs applications dans la recherche scientifique :
-
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
-
Biologie : Enquêté pour son activité biologique potentielle, y compris ses effets sur la fonction enzymatique et les processus cellulaires.
-
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur dans la synthèse de candidats médicaments.
-
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, y compris les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du (1S,7aS)-1-(tert-butyldiphénylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-one dépend de son application spécifique. En général, le composé interagit avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Le groupe silyloxy et la stéréochimie du composé jouent un rôle crucial dans son affinité de liaison et sa sélectivité.
Applications De Recherche Scientifique
(1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
-
Medicine: : Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1S,7aS)-1-(tert-butyldiphenylsilyloxy)-4,7a-dimethyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The silyloxy group and the stereochemistry of the compound play crucial roles in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Composés similaires
(1S,7aS)-1-(tert-butyldiméthylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-one : Structure similaire, mais avec un groupe diméthylsilyle au lieu d'un groupe diphénylsilyle.
(1S,7aS)-1-(tert-butyldiphénylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-ol : Structure similaire, mais avec un groupe hydroxyle au lieu d'une cétone.
Unicité
L'unicité du (1S,7aS)-1-(tert-butyldiphénylsilyloxy)-4,7a-diméthyl-2,3,7,7a-tétrahydro-1H-indén-5(6H)-one réside dans sa stéréochimie spécifique et la présence du groupe diphénylsilyle. Ces caractéristiques contribuent à sa réactivité distincte et à ses applications dans divers domaines.
Propriétés
Formule moléculaire |
C27H34O2Si |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(1S,7aS)-1-[tert-butyl(diphenyl)silyl]oxy-4,7a-dimethyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C27H34O2Si/c1-20-23-16-17-25(27(23,5)19-18-24(20)28)29-30(26(2,3)4,21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-15,25H,16-19H2,1-5H3/t25-,27-/m0/s1 |
Clé InChI |
JSPJXXGWRUQMIG-BDYUSTAISA-N |
SMILES isomérique |
CC1=C2CC[C@@H]([C@]2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
SMILES canonique |
CC1=C2CCC(C2(CCC1=O)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


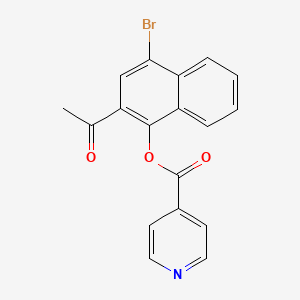

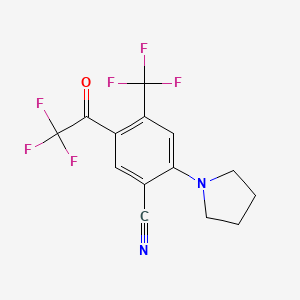

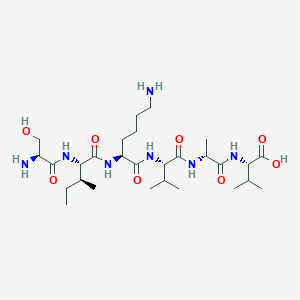
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
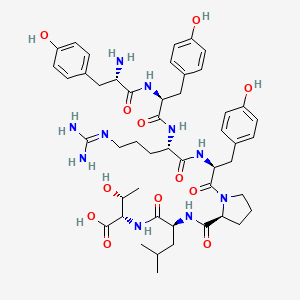
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
